L-Serine-2,3-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine-2,3-13C2 is a labeled form of the amino acid L-serine, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This isotopic labeling is used to trace and study metabolic pathways and biochemical processes. The compound has the molecular formula HO13CH213CH(NH2)CO2H and a molecular weight of 107.08 g/mol .
Mechanism of Action
Target of Action
L-Serine-2,3-13C2 is an isotope-labelled form of L-Serine , a non-essential amino acid used in the biosynthesis of proteins . It plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .
Mode of Action
The interaction of this compound with its targets is similar to that of L-Serine. It is involved in the synthesis of purines and pyrimidines, acting as antibacterial/antifungal agents, as well as a proteinogenic compound .
Biochemical Pathways
L-Serine is synthesized from glucose via the phosphorylated pathway, transforming the glycolytic intermediate, 3-phosphoglycerate (3PG), into L-serine via three enzymatic reactions . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Pharmacokinetics
It is absorbed in the intestines and transported to the liver where it is metabolized . The ADME properties of this compound are expected to be similar to those of L-Serine.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of L-Serine. L-Serine is used in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine . It also plays a role in cell proliferation, growth, differentiation, and function .
Biochemical Analysis
Biochemical Properties
L-Serine-2,3-13C2 plays a crucial role in biochemical reactions. It interacts with enzymes such as 3-phosphoglycerate dehydrogenase (PGDH), the first committed enzyme of the phosphorylated pathway of L-serine biosynthesis . The interaction between this compound and these enzymes is essential for the production of amino acids like glycine and cysteine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, this compound is involved in the production of L-serine, which is crucial for the cell’s metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds with PGDH, influencing the enzyme’s activity and thus regulating the biosynthesis of L-serine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like PGDH and serves as a precursor for the synthesis of the amino acids glycine and cysteine . These interactions can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine-2,3-13C2 can be synthesized through a multi-step chemical process involving the incorporation of carbon-13 isotopes into the serine molecule. The synthesis typically starts with commercially available precursors labeled with carbon-13. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often requiring specialized equipment and conditions to handle the isotopes safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
L-Serine-2,3-13C2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxo compounds, while reduction of the carboxyl group can produce alcohols .
Scientific Research Applications
L-Serine-2,3-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of serine in various biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Used in research related to neurological diseases, where serine metabolism plays a crucial role.
Industry: Employed in the production of labeled compounds for various industrial applications
Comparison with Similar Compounds
L-Serine-2,3-13C2 is unique due to its specific isotopic labeling, which distinguishes it from other forms of serine. Similar compounds include:
L-Serine-2-13C: Labeled only at the second carbon position.
L-Serine-3-13C: Labeled only at the third carbon position.
L-Serine-1,2-13C2: Labeled at the first and second carbon positions
These similar compounds are used in various research applications but differ in their labeling patterns, which can affect their utility in specific studies.
Properties
CAS No. |
89232-78-0 |
---|---|
Molecular Formula |
C¹³C₂H₇NO₃ |
Molecular Weight |
107.08 |
Synonyms |
(-)-Serine-13C2; (S)-2-Amino-3-hydroxypropanoic Acid-13C2; (S)-Serine-13C2; (S)-α-Amino-β-hydroxypropionic Acid-13C2; 1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2; 225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2; 225: PN: WO2009077864 SEQID: |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.